{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-2-4-9(12-7)14-11-13-8(6-17-11)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGYFZNTMIEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Reaction of Thiourea with Haloacetoacetates
- Starting materials: Thiourea and ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate.
- Reaction: The thiourea reacts with the haloacetoacetate in a chlorinated solvent (e.g., methylene chloride) under controlled temperature (5–30 °C) to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide salts.
- Hydrolysis: These esters are then hydrolyzed under basic or acidic conditions to yield the free (2-aminothiazol-4-yl)acetic acid.
- Isolation: The hydrochloride salt precipitates upon cooling and can be purified by filtration.
- Stability: The hydrochloride salt is stable in both solid and solution forms, preventing decarboxylation to 2-amino-4-methylthiazole.
- Process details: The addition of 4-chloroacetoacetyl chloride dissolved in methylene chloride is done dropwise at 7–8 °C to a thiourea suspension, followed by stirring and gradual warming to room temperature to complete the reaction and precipitate the product.
| Step | Conditions | Notes |
|---|---|---|
| Thiourea suspension | Water, 5–7 °C | 125–250 g water per mole thiourea |
| Addition of haloacetoacetyl | 4-chloroacetoacetyl chloride in methylene chloride, 7–8 °C, 25 min | Slow dropwise addition |
| Stirring | 30 min at 5–7 °C, then 60 min at 26–27 °C | Reaction completion |
| Precipitation | Cooling in refrigerator | Product isolation |
| Hydrolysis | Basic or acidic conditions | Converts ester to free acid |
Cyclization of Thioureas with Ethyl Bromoacetate
- Thiourea derivatives: N-(6-methylpyridin-2-yl)thioureas are synthesized by reacting 2-amino-4-methylpyridine with benzoyl isothiocyanate followed by hydrolysis.
- Cyclization: These thioureas are cyclized with ethyl bromoacetate in the presence of sodium acetate in ethanol under reflux to form 2-imino-1,3-thiazolidin-4-one derivatives, which are tautomers relevant to the thiazole ring system.
- Yields: Cyclization yields range from 70–80%.
- Characterization: The products are confirmed by melting point, IR, 1H NMR, and mass spectrometry.
- Advantages: This method provides a route to the heterocyclic core with substitution on the pyridine ring, allowing for further functionalization.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Thiourea synthesis | 2-amino-4-methylpyridine + benzoyl isothiocyanate, reflux in acetone | N-(6-methylpyridin-2-yl)thioureas |
| Hydrolysis | NaOH, MeOH, reflux | Removal of benzoyl protecting group |
| Cyclization | Ethyl bromoacetate + sodium acetate, reflux in ethanol (7 h) | Formation of thiazolidinone ring |
| Purification | Crystallization from ethanol | White powder, 74% yield |
Alternative Methods for 2-Aminothiazole Derivatives
- Microwave-assisted synthesis: Rapid one-pot synthesis of 2-aminothiazoles from α-bromoketones and thiourea using microwave irradiation offers high yields and short reaction times.
- Green chemistry approaches: Use of polyethylene glycol-400 as a solvent at ambient temperature avoids hazardous solvents and toxic catalysts.
- Supported reagent systems: One-pot tandem reactions using supported reagents increase yield and simplify purification.
Detailed Process Example for Preparation of {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
A representative preparation involves:
Formation of N-(6-methylpyridin-2-yl)thiourea:
- React 2-amino-4-methylpyridine with benzoyl isothiocyanate in acetone under reflux.
- Hydrolyze the benzoyl thiourea intermediate with aqueous sodium hydroxide to yield the free thiourea.
Cyclization to form the thiazole ring:
- Treat the thiourea with ethyl bromoacetate and sodium acetate in ethanol under reflux for several hours.
- Isolate the cyclized product by filtration and recrystallization.
Hydrolysis of ester to acetic acid:
- Hydrolyze the ethyl ester under acidic or basic conditions to yield the free acetic acid derivative.
Purification and characterization:
- Purify by crystallization.
- Confirm structure and purity by melting point, IR, NMR, and mass spectrometry.
Comparative Summary of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiourea + haloacetoacetate | Thiourea, ethyl 4-chloro/bromoacetoacetate | Chlorinated solvent, 5–30 °C | Moderate | Stable hydrochloride salt, scalable | Requires careful temperature control |
| Cyclization of thioureas with ethyl bromoacetate | N-(6-methylpyridin-2-yl)thiourea, ethyl bromoacetate, sodium acetate | Reflux in ethanol (7 h) | 70–80 | High purity, well-characterized products | Longer reaction time |
| Microwave-assisted synthesis | α-Bromoketones, thiourea | Microwave irradiation, water or PEG-400 | High (81–97) | Rapid, green chemistry, high yields | Requires specialized equipment |
| Supported reagent one-pot synthesis | Various precursors | Supported reagents, one-pot | High | Simplified process, improved yields | May require optimization for scale-up |
Research Findings and Notes
- The stability of the hydrochloride salt of (2-aminothiazol-4-yl)acetic acid is critical to prevent decarboxylation, which can occur in free acid solutions.
- The choice of solvent and temperature control during the addition of haloacetoacetyl chloride is essential for high yield and purity.
- The tautomeric forms of the thiazole ring system influence the spectral properties and reactivity; 2-imino and 2-amino tautomers coexist depending on the synthetic route.
- Recent advances emphasize green chemistry approaches such as microwave-assisted synthesis and solvent-free reactions to improve efficiency and reduce environmental impact.
- The synthetic routes allow for diverse substitution on the pyridine ring, enabling the preparation of analogues for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Thiazole derivatives are known to possess anti-inflammatory properties. Investigations into related compounds have demonstrated their ability to reduce inflammation in animal models, suggesting that 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid may also exhibit similar effects .
- Cancer Research : Some studies have explored the potential of thiazole derivatives in cancer treatment. The compound's structure may allow it to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary data suggest it could serve as a lead compound for further anticancer drug development .
Agricultural Applications
- Pesticide Development : The unique structure of 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid suggests potential use as a pesticide or herbicide. Compounds with similar thiazole structures have been shown to possess herbicidal activity against various weeds, indicating that this compound could be effective in agricultural applications .
- Plant Growth Regulators : There is emerging evidence that thiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This could lead to improved crop yields and sustainability in agricultural practices .
Material Science Applications
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been investigated for enhancing the thermal and mechanical properties of materials. The unique chemical interactions provided by the thiazole ring can improve material performance, making it suitable for advanced applications in coatings and composites .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid displayed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on thiazole derivatives revealed their mechanism of action in inhibiting pro-inflammatory cytokines in vitro. This suggests that 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid could be further explored for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound belongs to a broader class of 1,3-thiazol-4-yl acetic acid derivatives, where variations in the substituents on the thiazole ring’s 2-amino group significantly influence physicochemical and biological properties. Below is a detailed comparison with selected analogs:
Table 1: Structural and Molecular Comparison of Thiazole Acetic Acid Derivatives
Key Observations from Structural Comparisons
Substituent Effects on Lipophilicity: The 6-methylpyridin-2-yl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 5-chloropyridin-2-yl analog (269.71 g/mol) introduces a polarizable chlorine atom, which may enhance binding to hydrophobic enzyme pockets .
Functional Group Contributions: The BOC-protected amino group (270.30 g/mol) serves as a synthetic handle for further derivatization, common in peptide coupling reactions . The sulfonamido group (340.33 g/mol) in the fluorinated analog increases acidity (pKa ~1–2), favoring ionic interactions in aqueous environments .
Stereochemical and Electronic Effects: The methoxyimino group in the Z-configuration compound (298.68 g/mol) introduces stereoelectronic effects that could mimic natural substrates in enzymatic processes .
Biological Activity
{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure combines a thiazole ring and a pyridine moiety, which may confer various pharmacological properties. This article explores the compound's biological activity, including antimicrobial, antifungal, and anticancer effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₁N₃O₂S
- CAS Number : 52903589
- Key Functional Groups : Thiazole ring, amino group, acetic acid
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine structures exhibit significant antimicrobial properties. The unique combination in this compound suggests it may effectively target various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | High |
| Escherichia coli | 0.0195 - 0.039 | Moderate to High |
| Bacillus mycoides | 0.0048 | High |
| Candida albicans | 16.69 - 78.23 | Moderate |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Antifungal Activity
The antifungal properties of this compound have also been explored, particularly against strains like Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 16.69 - 78.23 | Moderate |
| Fusarium oxysporum | 56.74 - 222.31 | Low to Moderate |
These findings suggest that while the compound shows some antifungal activity, it may not be as potent as its antibacterial effects .
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. Preliminary studies suggest that similar compounds can inhibit specific enzymes linked to cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-pyridine derivatives:
- Study on Multi-target Ligands : Research has shown that compounds with similar structures exhibit multi-target activity against adenosine receptors and phosphodiesterase enzymes, indicating potential therapeutic applications in treating various diseases .
- Structure–Activity Relationship (SAR) : SAR analyses have highlighted that modifications in the molecular structure can enhance the biological activity of thiazole derivatives, suggesting avenues for optimizing this compound for improved efficacy .
Q & A
Q. What synthetic methodologies are recommended for preparing {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via coupling reactions between thiazole intermediates and substituted pyridines. For example, analogous thiazole-acetic acid derivatives were synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in methanol/water mixtures at 60–80°C . Optimization may include solvent selection (e.g., DMF for solubility), catalyst screening (e.g., Pd for cross-coupling), and purification via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC-MS to minimize by-products.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., pyridinyl NH resonance at δ 10–12 ppm) .
- IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C, H, N, S content .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX and ORTEP resolve the compound’s crystal structure and intermolecular interactions?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å). Index and integrate data with SHELXS .
- Refinement : Refine atomic coordinates and thermal parameters iteratively via SHELXL, applying restraints for disordered regions .
- Visualization : Generate ORTEP-3 diagrams to illustrate anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions between thiazole NH and acetic acid groups) .
Q. How can researchers address contradictions in NMR data caused by tautomerism or dynamic exchange?
- Variable-Temperature NMR : Perform experiments at 25°C to 100°C to observe coalescence of proton signals (e.g., NH exchange in pyridinyl-thiazole systems) .
- Density Functional Theory (DFT) : Calculate energy barriers for tautomeric forms using Gaussian or ORCA software. Compare computed chemical shifts with experimental data to identify dominant tautomers .
Q. What strategies are effective for analyzing hydrogen bonding patterns and their impact on crystal packing?
Apply graph set analysis (Etter’s method) to classify hydrogen bonds (e.g., C(4) chains for carboxylic acid dimers). Use Mercury or CrystalExplorer to visualize 3D networks and quantify interaction energies (e.g., N–H···O bonds contribute ~5–10 kJ/mol) .
Q. How can computational docking predict the compound’s biological activity, and what validation methods are recommended?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase active sites). Focus on hydrogen bonds between the acetic acid group and catalytic residues .
- Validation : Compare docking poses with SC-XRD data (if co-crystallized) or validate via site-directed mutagenesis and enzymatic assays .
Q. How should researchers handle polymorphism in crystallographic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
